molecular formula C8H14N2 B13834407 Propanenitrile, 3-(ethyl-2-propenylamino)-

Propanenitrile, 3-(ethyl-2-propenylamino)-

Cat. No.: B13834407
M. Wt: 138.21 g/mol
InChI Key: MWPOLFCWPWQZDY-UHFFFAOYSA-N
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Description

Propanenitrile,3-(ethyl-2-propenylamino)-(9ci) is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with an ethyl-2-propenylamino substituent. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile,3-(ethyl-2-propenylamino)-(9ci) typically involves the reaction of propanenitrile with ethyl-2-propenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of Propanenitrile,3-(ethyl-2-propenylamino)-(9ci) involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile,3-(ethyl-2-propenylamino)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Propanenitrile,3-(ethyl-2-propenylamino)-(9ci) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanenitrile,3-(ethyl-2-propenylamino)-(9ci) involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The ethyl-2-propenylamino substituent can also influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • Propanenitrile,2-hydroxy-2-methyl-
  • Propanenitrile,2-methyl-
  • Propanenitrile,2-bromo-

Uniqueness

Propanenitrile,3-(ethyl-2-propenylamino)-(9ci) is unique due to its specific substituent pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

3-[ethyl(prop-2-enyl)amino]propanenitrile

InChI

InChI=1S/C8H14N2/c1-3-7-10(4-2)8-5-6-9/h3H,1,4-5,7-8H2,2H3

InChI Key

MWPOLFCWPWQZDY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)CC=C

Origin of Product

United States

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